(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol
CAS No.:
Cat. No.: VC15776324
Molecular Formula: C15H17NO3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO3 |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | (4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C15H17NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |
| Standard InChI Key | KDNKSHYVQXHFMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC |
Introduction
(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is a complex organic compound featuring a pyridine ring with various functional groups attached. It is part of a broader class of compounds known for their potential applications in pharmaceuticals and organic synthesis. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol typically involves multi-step organic reactions. While specific synthesis details for this compound are not widely documented, similar pyridine derivatives are often synthesized using methods involving palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions.
For example, the synthesis of related pyridine compounds often involves the use of reagents like palladium catalysts (e.g., Pd(PPh3)4), sodium carbonate (Na2CO3), and solvents such as 1,4-dioxane and water . The specific conditions and reagents may vary depending on the starting materials and desired functional groups.
Potential Applications
Pyridine derivatives, including those with similar structures to (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol, are explored for various biological activities. These compounds can act as scaffolds for developing pharmaceuticals due to their ability to interact with biological targets. For instance, pyridine-based compounds have been investigated as activators of AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism .
| Potential Application | Description |
|---|---|
| Pharmaceutical Scaffold | Potential for developing drugs targeting various biological pathways |
| Biological Activity | Could exhibit activity related to energy metabolism or other cellular processes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume